molecular formula C21H15FO4S B2510793 4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-fluorobenzene-1-sulfonate CAS No. 298215-88-0

4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-fluorobenzene-1-sulfonate

Cat. No.: B2510793
CAS No.: 298215-88-0
M. Wt: 382.41
InChI Key: YMOCKJOIASMJTF-NVNXTCNLSA-N
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Description

4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-fluorobenzene-1-sulfonate is an organic compound with the molecular formula C21H15FO4S. It is characterized by the presence of a phenylprop-1-en-1-yl group and a fluorobenzene-1-sulfonate group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Scientific Research Applications

4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-fluorobenzene-1-sulfonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332, which indicate that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

The synthesis of 4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-fluorobenzene-1-sulfonate typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenol under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-fluorobenzene-1-sulfonate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-fluorobenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-fluorobenzene-1-sulfonate can be compared with other similar compounds, such as:

    4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-chlorobenzene-1-sulfonate: Similar structure but with a chlorine atom instead of fluorine.

    4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-bromobenzene-1-sulfonate: Similar structure but with a bromine atom instead of fluorine.

    4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-iodobenzene-1-sulfonate: Similar structure but with an iodine atom instead of fluorine.

The uniqueness of this compound lies in its specific chemical properties imparted by the fluorine atom, which can influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

[4-[(Z)-3-oxo-3-phenylprop-1-enyl]phenyl] 4-fluorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FO4S/c22-18-9-13-20(14-10-18)27(24,25)26-19-11-6-16(7-12-19)8-15-21(23)17-4-2-1-3-5-17/h1-15H/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOCKJOIASMJTF-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C\C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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